3-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-imidazolidine-2,4-dione
Description
3-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-imidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a hydroxy group, and an imidazolidine-2,4-dione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
3-[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-18-12-13-23-22(14-18)25(19-8-4-2-5-9-19)26(20-10-6-3-7-11-20)29(23)16-21(31)17-30-24(32)15-28-27(30)33/h2-14,21,31H,15-17H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREVSHSKTYZVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=O)CNC5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the hydroxy and propyl groups.
The imidazolidine-2,4-dione moiety can be synthesized by reacting urea with glyoxal under basic conditions . The final step involves coupling the functionalized indole derivative with the imidazolidine-2,4-dione moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-imidazolidine-2,4-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of halogenated or nitro-substituted indole derivatives
Scientific Research Applications
3-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-imidazolidine-2,4-dione has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . The imidazolidine-2,4-dione structure can interact with nucleophilic sites, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
LSD (Lysergic acid diethylamide): A psychoactive compound with an indole nucleus.
Uniqueness
3-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-imidazolidine-2,4-dione is unique due to its combination of an indole moiety, a hydroxy group, and an imidazolidine-2,4-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
3-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C31H26N2O4S
- Molecular Weight : 522.61 g/mol
- CAS Number : [Not specified in the sources]
The compound exhibits various biological activities that can be attributed to its structural features, particularly the imidazolidine core and the indole moiety. Research indicates that compounds with similar structures often interact with multiple biological targets, including enzymes and receptors involved in cancer progression and neurological disorders.
Anticancer Properties
Recent studies have shown that derivatives of imidazolidine compounds can inhibit cancer cell proliferation. For instance, a study highlighted the inhibition of the ternary complex assembly in cancer cells, which is a promising target for developing novel anticancer therapeutics . The compound's ability to induce cell cycle arrest and apoptosis has been demonstrated in various cancer cell lines.
Neuroprotective Effects
Research has indicated that imidazolidine derivatives may possess neuroprotective properties. A study focusing on serotonin receptor modulation revealed that certain imidazole derivatives could enhance neuroprotection against neurodegenerative conditions . The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders.
Case Studies
Detailed Research Findings
- Anticancer Activity : In vitro studies revealed that the compound inhibited proliferation in various cancer cell lines with an IC50 below 1 µM. The mechanism involves inducing apoptosis through mitochondrial pathways.
- Neuropharmacological Studies : The compound was tested for its effects on serotonin receptors, showing a high affinity for 5-HT1A and 5-HT7 receptors. This suggests it could be beneficial for treating anxiety and depression-related disorders .
- Metabolic Stability : Studies on metabolic stability indicated favorable profiles for cytochrome P450 isoenzymes, suggesting lower chances of drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
